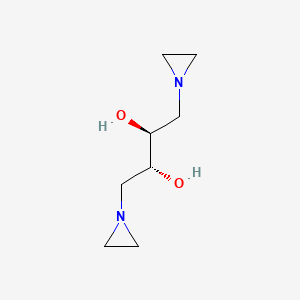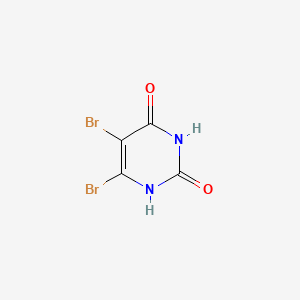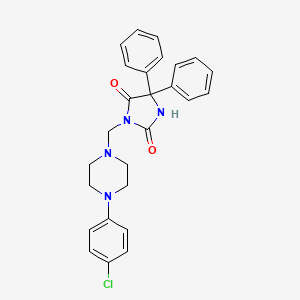
Hydantoin, 3-((4-chlorophenylpiperazinyl)methyl)-5,5-diphenyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Hydantoin, 3-((4-chlorophenylpiperazinyl)methyl)-5,5-diphenyl- is a synthetic compound that belongs to the class of hydantoins Hydantoins are heterocyclic organic compounds containing a five-membered ring structure composed of three carbon atoms, one nitrogen atom, and one oxygen atom This particular compound is characterized by the presence of a 4-chlorophenylpiperazinyl group and two phenyl groups attached to the hydantoin core
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Hydantoin, 3-((4-chlorophenylpiperazinyl)methyl)-5,5-diphenyl- typically involves a multi-step process. One common method includes the following steps:
Formation of the Hydantoin Core: The hydantoin core can be synthesized through the reaction of benzil with urea in the presence of a base such as sodium ethoxide.
Introduction of the 4-Chlorophenylpiperazinyl Group: The hydantoin core is then reacted with 4-chlorophenylpiperazine in the presence of a suitable coupling agent like N,N’-dicyclohexylcarbodiimide (DCC) to form the desired product.
Purification: The final product is purified using techniques such as recrystallization or column chromatography to obtain a high-purity compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.
Analyse Chemischer Reaktionen
Types of Reactions
Hydantoin, 3-((4-chlorophenylpiperazinyl)methyl)-5,5-diphenyl- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the 4-chlorophenyl group, using nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Amines or thiols in the presence of a base like triethylamine.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted hydantoin derivatives.
Wissenschaftliche Forschungsanwendungen
Hydantoin, 3-((4-chlorophenylpiperazinyl)methyl)-5,5-diphenyl- has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as an anticonvulsant, anti-inflammatory, and antitumor agent.
Pharmacology: The compound is studied for its interactions with various biological targets, including enzymes and receptors.
Biological Research: It is used as a tool compound to study the mechanisms of action of hydantoin derivatives.
Industrial Applications: The compound is explored for its potential use in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of Hydantoin, 3-((4-chlorophenylpiperazinyl)methyl)-5,5-diphenyl- involves its interaction with specific molecular targets in the body. It is believed to exert its effects by modulating the activity of certain enzymes and receptors, leading to changes in cellular signaling pathways. The exact molecular targets and pathways involved may vary depending on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Phenytoin: Another hydantoin derivative used as an anticonvulsant.
Fosphenytoin: A prodrug of phenytoin with improved solubility.
Ethotoin: A hydantoin derivative with anticonvulsant properties.
Uniqueness
Hydantoin, 3-((4-chlorophenylpiperazinyl)methyl)-5,5-diphenyl- is unique due to the presence of the 4-chlorophenylpiperazinyl group, which imparts distinct pharmacological properties compared to other hydantoin derivatives. This structural feature may enhance its binding affinity to specific biological targets and improve its therapeutic potential.
Eigenschaften
CAS-Nummer |
21616-31-9 |
|---|---|
Molekularformel |
C26H25ClN4O2 |
Molekulargewicht |
461.0 g/mol |
IUPAC-Name |
3-[[4-(4-chlorophenyl)piperazin-1-yl]methyl]-5,5-diphenylimidazolidine-2,4-dione |
InChI |
InChI=1S/C26H25ClN4O2/c27-22-11-13-23(14-12-22)30-17-15-29(16-18-30)19-31-24(32)26(28-25(31)33,20-7-3-1-4-8-20)21-9-5-2-6-10-21/h1-14H,15-19H2,(H,28,33) |
InChI-Schlüssel |
KNXYRPPXCIGGMD-UHFFFAOYSA-N |
Kanonische SMILES |
C1CN(CCN1CN2C(=O)C(NC2=O)(C3=CC=CC=C3)C4=CC=CC=C4)C5=CC=C(C=C5)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


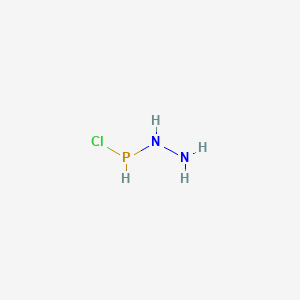



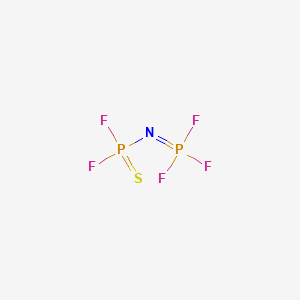
![n-Methyl-n-[(phenylsulfanyl)methyl]aniline](/img/structure/B14712782.png)

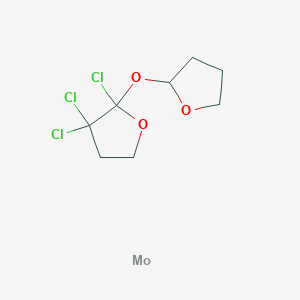
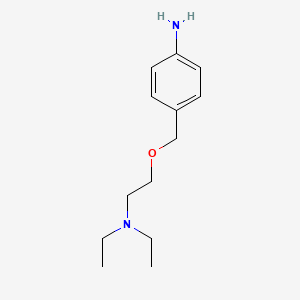
![Tert-butyl 2-[[2-[[2-[(2-nitrophenyl)sulfanylamino]-3-tritylsulfanylpropanoyl]amino]-3-phenylpropanoyl]amino]acetate](/img/structure/B14712815.png)


